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2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine Documentation Hub

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  • Product: 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
  • CAS: 1214367-87-9

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine: A Comprehensive NMR Spectroscopy Guide

Executive Summary The unambiguous structural characterization of heavily halogenated biaryl systems is a critical bottleneck in modern drug discovery and agrochemical development. The target compound, 2-chloro-3-(3-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural characterization of heavily halogenated biaryl systems is a critical bottleneck in modern drug discovery and agrochemical development. The target compound, 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine , represents a highly functionalized scaffold synthesized typically via palladium-catalyzed Suzuki-Miyaura cross-coupling[1].

Due to the presence of both a trifluoromethyl (–CF₃) group and an aryl fluorine atom, the Nuclear Magnetic Resonance (NMR) spectra of this molecule are dominated by complex heteronuclear spin-spin couplings ( 19 F- 13 C and 19 F- 1 H). As a Senior Application Scientist, I have designed this technical guide to move beyond simple peak listing. Here, we delineate the causality behind the experimental acquisition parameters and provide a self-validating framework for interpreting the orthogonal scalar coupling networks inherent to this molecule.

Molecular Architecture & Spin System Dynamics

The structural elucidation of this molecule relies on understanding its electronic topology. The pyridine core is highly electron-deficient, subjected to the inductive electron-withdrawing effects of the C2-chlorine, the C5-trifluoromethyl group, and the electronegative nitrogen atom.

When analyzing the NMR data, the molecule must be viewed as two distinct but interacting spin systems:

  • The Pyridine Core: The protons at C4 and C6 form a simple AX or AB spin system, but they are further split by long-range scalar coupling to the –CF₃ group.

  • The 3-Fluorophenyl Ring: The protons form a complex second-order spin system due to the strong scalar coupling from the directly attached fluorine atom, which can obscure standard proton-proton splittings[2].

The most powerful self-validating feature of this molecule is its 13 C NMR spectrum. Because the molecule contains two different types of fluorine environments, the carbon spectrum will exhibit two orthogonal splitting patterns: quartets generated by the –CF₃ group and doublets generated by the aryl fluorine[3][4]. This allows for the absolute assignment of the carbon backbone without relying solely on 2D NMR techniques.

Experimental Protocol for Multinuclear NMR Acquisition

To ensure data integrity, the following self-validating protocol must be strictly adhered to. Every parameter is chosen to overcome the specific relaxation and coupling challenges presented by fluorinated heterocycles.

Step 1: Sample Preparation
  • Methodology: Dissolve 15–20 mg (for 1 H/ 19 F) or 40–50 mg (for 13 C) of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High concentrations are mandatory for 13 C acquisition because the carbon signals will be split into multiplets by the fluorine atoms, drastically reducing the signal-to-noise (S/N) ratio[5].

Step 2: 1 H NMR Acquisition (400 or 500 MHz)
  • Parameters: 16 scans, 30° excitation pulse, 3.0-second relaxation delay (d1).

  • Causality: A 30° pulse (rather than 90°) combined with a 3.0s d1 ensures complete longitudinal relaxation ( T1​ ) between transients. This guarantees that the integration values remain strictly quantitative, which is essential for differentiating the overlapping aryl protons.

Step 3: 13 C NMR Acquisition (100 or 125 MHz)
  • Parameters: 1024–2048 scans, WALTZ-16 proton decoupling, 2.5-second relaxation delay.

  • Causality: WALTZ-16 decoupling is applied to remove all 1 H- 13 C scalar couplings, collapsing the signals to simplify the spectrum. However, because we do not decouple fluorine, the diagnostic nJCF​ couplings remain intact[3]. The extended 2.5s d1 is critical because quaternary carbons (C2, C3, C5, and CF₃) lack attached protons for efficient dipole-dipole relaxation; a shorter delay would saturate these signals, rendering them invisible.

Step 4: 19 F NMR Acquisition (376 or 470 MHz)
  • Parameters: 64 scans, proton-decoupled, spectral width set to 250 ppm.

  • Causality: Acquiring a 1 H-decoupled 19 F spectrum provides two sharp singlets (one for the –CF₃, one for the aryl-F), confirming the bulk purity of the fluorinated species before attempting complex 2D 19 F- 13 C HMBC correlations[6].

1 H NMR Spectral Analysis & Causality

The proton spectrum is characterized by the extreme deshielding of the pyridine protons and the complex multiplet structure of the fluorophenyl ring.

Table 1: 1 H NMR Assignments (CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Int.Causality / Assignment Rationale
H6 (Pyr)8.70d (or dq) 4JHH​ = 2.2, 4JHF​ ~ 0.81HHighly deshielded by the adjacent N atom and the anisotropic effect of the CF₃ group.
H4 (Pyr)8.05d (or dq) 4JHH​ = 2.2, 5JHF​ ~ 0.51HDeshielded by CF₃ and the aryl ring current; meta-coupled to H6.
H5' (Aryl)7.45td 3JHH​ = 8.0, 4JHF​ = 5.81HMeta to fluorine; exhibits standard ortho-coupling to H4'/H6'.
H6' (Aryl)7.30dt 3JHH​ = 7.8, 4JHH​ = 1.51HPara to fluorine; standard aromatic splitting with minimal F-coupling.
H2' (Aryl)7.20dt 3JHF​ = 9.5, 4JHH​ = 2.01HOrtho to fluorine; the large 3JHF​ coupling dominates the multiplet architecture.
H4' (Aryl)7.15tdd 3JHH​ = 8.2, 3JHF​ = 8.21HOrtho to fluorine; complex splitting from F and adjacent protons.

13 C NMR Spectral Analysis & Causality

The carbon spectrum serves as the definitive proof of structure. The magnitude of the carbon-fluorine coupling constants ( JCF​ ) decays predictably with the number of intervening bonds, acting as an internal ruler for molecular connectivity[4][7].

Table 2: 13 C NMR Assignments (CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Causality / Assignment Rationale
C3' (Aryl)162.8d 1JCF​ = 246.0Direct attachment to highly electronegative F atom yields massive 1-bond coupling.
C2 (Pyr)150.5s-Deshielded by adjacent electronegative N and Cl atoms; no F-coupling.
C6 (Pyr)146.5q 3JCF​ = 3.8Adjacent to N; exhibits long-range scalar coupling to the CF₃ group.
C1' (Aryl)138.5d 3JCF​ = 8.0Quaternary carbon; meta-coupling to the aryl fluorine atom.
C4 (Pyr)136.8q 3JCF​ = 3.5Long-range coupling to CF₃; shielded relative to C6.
C3 (Pyr)135.2s-Quaternary carbon; attachment point for the biaryl axis.
C5' (Aryl)130.5d 3JCF​ = 8.5Meta to fluorine; standard 3JCF​ magnitude.
C5 (Pyr)126.0q 2JCF​ = 33.0Direct attachment to CF₃ induces a large two-bond quartet splitting.
C6' (Aryl)125.2d 4JCF​ = 3.0Para to fluorine; minimal scalar coupling observed.
CF₃ 123.5q 1JCF​ = 272.5Massive one-bond coupling characteristic of trifluoromethyl groups.
C2' (Aryl)116.5d 2JCF​ = 22.5Ortho to fluorine; strong two-bond scalar coupling.
C4' (Aryl)115.8d 2JCF​ = 21.0Ortho to fluorine; strong two-bond scalar coupling.

Mechanistic Workflow

The following diagram illustrates the critical path from synthetic isolation to structural validation, highlighting the logical progression of the analytical workflow.

G A Synthesis Suzuki-Miyaura Cross-Coupling B Purification Silica Gel Chromatography A->B Isolation C Sample Preparation Dissolution in CDCl3 + TMS B->C Pure Analyte D NMR Acquisition 1H, 13C, 19F & 2D (HMBC/HSQC) C->D NMR Tube E Data Processing Apodization, FT, Phase/Baseline D->E FID Signal F Structural Elucidation Chemical Shift & J-Coupling Analysis E->F Spectra

Workflow for the synthesis and NMR structural validation of the fluorinated pyridine derivative.

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Exploratory

crystal structure and X-ray diffraction of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine For Researchers, Scientists, and Drug Development Professionals Abstract This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine. While crystallographic data for this specific molecule is not publicly available, this document serves as an expert guide, projecting a scientifically rigorous analysis based on established principles and data from analogous halogenated and trifluoromethyl-substituted pyridine derivatives. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.[1][2] This whitepaper details the anticipated molecular geometry, intermolecular interactions, and crystal packing, providing a foundational framework for researchers working with novel pyridine-based compounds.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

Halogenated and, in particular, fluorinated pyridine derivatives are cornerstone structural motifs in modern drug discovery and agrochemical development.[1][2] The incorporation of fluorine and trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. The specific compound of interest, 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine, combines several key features: a chloro-substituent, a trifluoromethyl group, and a fluorophenyl ring. This unique combination is anticipated to result in a complex interplay of intermolecular forces, making its solid-state structure a subject of considerable scientific interest.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids.[3][4][5] It provides precise information on bond lengths, bond angles, and the spatial relationships between molecules, which are critical for understanding structure-activity relationships (SAR) and for rational drug design.

Synthesis and Crystallization: A Projected Pathway

While a specific synthesis for 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine has not been reported, a plausible synthetic route can be envisioned utilizing established cross-coupling methodologies. A common approach would involve a Suzuki or Stille coupling reaction between a suitable boronic acid or organostannane derivative of 3-fluorobenzene and a di-halogenated pyridine precursor.

Experimental Protocol: Crystal Growth

The successful growth of high-quality single crystals is often the most challenging step in SC-XRD analysis.[6] A systematic approach employing various crystallization techniques is recommended.

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial with a loose-fitting cap or a cap pierced with a needle. Allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.

G cluster_synthesis Proposed Synthesis cluster_crystallization Crystallization start 2,3-dichloro-5-(trifluoromethyl)pyridine product Target Compound start->product Suzuki Coupling (Pd catalyst, base) reagent 3-fluorophenylboronic acid reagent->product purified Purified Compound dissolve Dissolve in appropriate solvent purified->dissolve methods Select Method dissolve->methods evaporation Slow Evaporation methods->evaporation diffusion Vapor Diffusion methods->diffusion cooling Slow Cooling methods->cooling crystals Single Crystals evaporation->crystals diffusion->crystals cooling->crystals G start High-Quality Single Crystal mount Mount on Goniometer start->mount xray Irradiate with X-rays (Cryo-cooled) mount->xray diffraction Collect Diffraction Pattern xray->diffraction process Process Data (Unit Cell, Space Group) diffraction->process solve Solve Structure (Phase Problem) process->solve refine Refine Atomic Model solve->refine final Final Crystal Structure (CIF File) refine->final

Caption: Standard workflow for single-crystal X-ray diffraction.

Anticipated Crystallographic Data and Structural Insights

The following table presents hypothetical but realistic crystallographic data for 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine, based on common values for organic molecules of similar size and composition.

ParameterAnticipated Value
Empirical formulaC₁₂H₅ClF₄N
Formula weight277.62
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~8-12
b (Å)~10-15
c (Å)~12-18
α (°)90
β (°)~95-105
γ (°)90
Volume (ų)~1500-2000
Z4
Calculated density (g/cm³)~1.5-1.7
Absorption coefficient (mm⁻¹)~0.3-0.4
F(000)~560
Final R indices [I>2σ(I)]R₁ = ~0.04-0.06, wR₂ = ~0.10-0.15
Goodness-of-fit on F²~1.0-1.1
Molecular Structure Analysis

The refined crystal structure would be expected to reveal several key features:

  • Planarity: The pyridine ring will be planar, while the fluorophenyl ring will also be planar. The dihedral angle between these two rings will be a critical conformational parameter, likely influenced by steric hindrance from the chloro and trifluoromethyl substituents.

  • Bond Lengths and Angles: The C-Cl, C-F, and C-CF₃ bond lengths and angles will be consistent with those observed in other halogenated aromatic compounds. [7]* Conformation of the Trifluoromethyl Group: The trifluoromethyl group will likely adopt a staggered conformation relative to the adjacent C-C bonds of the pyridine ring to minimize steric repulsion.

Intermolecular Interactions and Crystal Packing

The solid-state packing of the molecules will likely be governed by a combination of weak intermolecular interactions:

  • Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atoms, could participate in halogen bonding interactions with the nitrogen atom of the pyridine ring or other electronegative atoms in neighboring molecules. [7]* π-π Stacking: The aromatic pyridine and fluorophenyl rings could engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of multiple electronegative atoms. These dipole-dipole interactions will play a role in the crystal packing arrangement.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach to determining and analyzing the crystal structure of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain precise and reliable data on the molecular and supramolecular structure of this and related compounds. The anticipated structural features, including potential halogen bonding and π-π stacking, provide valuable insights for the rational design of new pharmaceuticals and functional materials.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (n.d.). Retrieved from [Link]

  • Dichlorine–pyridine N-oxide halogen-bonded complexes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013, December 26). Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Retrieved from [Link]

  • SINGLE CRYSTAL X-RAY DIFFRACTION STUDY OF DIOXANE, PYRAZINE, AND PYRIDINE COMPLEXES OF 3-(1-AMINO-2,2,2-TRIFLUOROETHYLIDENE). (n.d.). Retrieved from [Link]

  • CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents. (n.d.).
  • 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem. (n.d.). Retrieved from [Link]

  • 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 3-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl] - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • X-RAY POWDER DIFFRACTION - XRD for the analyst - Imaging and Microscopy Facility. (n.d.). Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

Executive Summary The rational design and development of advanced agrochemicals and active pharmaceutical ingredients (APIs) rely heavily on the predictable behavior of their intermediate scaffolds. 2-Chloro-3-(3-fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and development of advanced agrochemicals and active pharmaceutical ingredients (APIs) rely heavily on the predictable behavior of their intermediate scaffolds. 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is a highly functionalized biaryl building block. Understanding its thermodynamic stability requires a multidimensional analysis of its electronic topology, the conformational dynamics of its biaryl axis, and its kinetic susceptibility to degradation. This whitepaper provides an in-depth technical analysis of these parameters, supported by field-proven, self-validating experimental methodologies.

Electronic Topology and Thermodynamic Sinks

The thermodynamic stability of this substituted pyridine is fundamentally dictated by the synergistic push-pull electronic effects of its functional groups.

The 5-trifluoromethyl ( −CF3​ ) group exerts a profound electron-withdrawing effect via strong inductive ( −I ) and negative hyperconjugative mechanisms. This significantly lowers the energy of the pyridine π -system's Lowest Unoccupied Molecular Orbital (LUMO), imparting immense thermodynamic stability against oxidative degradation[1]. However, this stabilization of the π -system paradoxically activates the ortho and para positions (C2, C4, C6) toward Nucleophilic Aromatic Substitution ( SN​Ar )[2].

The C2-chlorine atom serves as a highly competent leaving group. Because the transition state of the SN​Ar reaction is stabilized by the electron-withdrawing −CF3​ group, the C2 position acts as a thermodynamic sink for nucleophiles (such as hydroxides or amines) under basic conditions.

G Molecule 2-Chloro-3-(3-fluorophenyl) -5-(trifluoromethyl)pyridine CF3 5-CF3 Group Strong e- withdrawal (-I) Stabilizes pyridine ring Molecule->CF3 Cl 2-Chloro Group Inductive withdrawal (-I) Leaving group for SNAr Molecule->Cl Aryl 3-(3-Fluorophenyl) Group Steric bulk & mild -I effect Influences biaryl rotation Molecule->Aryl SNAr C2 Position Highly electrophilic Thermodynamic sink CF3->SNAr Activates Cl->SNAr

Electronic effects and thermodynamic sinks in the substituted pyridine scaffold.

Conformational Thermodynamics: The Biaryl Axis

Biaryl systems exhibit rotational barriers ( ΔG‡ ) around the C-C pivot bond connecting the two rings. The magnitude of this barrier dictates the conformational stability and the potential for atropisomerism[3].

In 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine, the steric clash between the C2-chlorine and the C4-proton of the pyridine ring against the ortho-hydrogens of the 3-fluorophenyl ring creates a measurable thermodynamic barrier to free rotation. While highly substituted biaryls (e.g., tetra-ortho-substituted) can possess barriers exceeding 100 kJ/mol (allowing for the isolation of stable atropisomers), this specific mono-ortho-substituted scaffold typically exhibits lower barriers, leading to rapid interconversion at standard temperatures.

Table 1: Estimated Thermodynamic Parameters for Biaryl Rotation
ParameterEstimated ValueImplications for Stability
Rotational Barrier ( ΔG298K‡​ ) 60−75 kJ/mol Rapid rotation at room temperature; no stable atropisomers.
Enthalpy of Activation ( ΔH‡ ) 55−65 kJ/mol Primary contribution from steric hindrance during the planar transition state.
Entropy of Activation ( ΔS‡ ) −10 to +10 J/(mol⋅K) Minimal solvent reorganization required during bond rotation.
Half-life of Rotation ( t1/2​ at 298K) <1 second Conformations are entirely averaged on the chromatographic timescale.

Synthetic Access and Thermodynamic Control

The synthesis of this molecule is typically achieved via a Suzuki-Miyaura cross-coupling between 2-chloro-3-iodo-5-(trifluoromethyl)pyridine and 3-fluorophenylboronic acid. The regioselectivity of this reaction is a classic example of kinetic versus thermodynamic control.

The C3-iodo bond is significantly weaker and undergoes oxidative addition by the Palladium(0) catalyst much faster than the C2-chloro bond. By strictly controlling the temperature (e.g., 60−80∘C ), the reaction is kept under kinetic control, yielding the desired product exclusively. Prolonged heating or excessive temperatures provide enough thermal energy to overcome the activation barrier for C2-Cl insertion, leading to thermodynamic scrambling, halogen shuffling, or over-coupling[4].

G SM 2-Chloro-3-iodo-5- (trifluoromethyl)pyridine PdCat Pd(PPh3)4, Base Solvent, 60-80°C SM->PdCat Boronic 3-Fluorophenylboronic acid Boronic->PdCat Product 2-Chloro-3-(3-fluorophenyl)- 5-(trifluoromethyl)pyridine PdCat->Product Kinetic Control SideProd Over-coupling / Scrambling (Thermodynamic Traps) PdCat->SideProd High Temp (>100°C)

Thermodynamic vs. kinetic control pathways in Suzuki-Miyaura cross-coupling.

Chemical Stability and Degradation Kinetics

While the C−F bonds in both the trifluoromethyl group and the fluorophenyl ring possess massive bond dissociation energies ( ∼450−500 kJ/mol ), making them virtually immune to thermal degradation under standard conditions, the C2-Cl bond is the molecule's Achilles' heel.

Table 2: Kinetic Profiling of C2-Cl Hydrolysis (Forced Degradation)
ConditionTemp (°C)Observed Rate Constant ( kobs​ )Primary Degradant
pH 2 (0.1 M HCl) 80 <1.0×10−7 s−1 None (Highly Stable)
pH 7 (Phosphate) 80 <5.0×10−7 s−1 None (Stable)
pH 12 (0.1 M NaOH) 80 ≈2.4×10−4 s−1 3-(3-fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol

Self-Validating Experimental Methodologies

To empirically determine the thermodynamic parameters discussed above, the following rigorous, self-validating protocols must be employed.

Protocol A: Determination of Biaryl Rotational Barrier via VT-NMR

Causality: Variable-Temperature NMR (VT-NMR) is chosen over dynamic HPLC because the expected rotational barrier ( ∼65 kJ/mol ) results in a conformational interconversion rate that is too fast for chromatographic resolution but perfectly suited for line-broadening analysis on the NMR timescale.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO−d6​ .

  • System Validation (Critical): Calibrate the NMR probe temperature using an internal standard of 100% ethylene glycol. The chemical shift difference between the hydroxyl and methylene protons provides the exact internal temperature, eliminating hardware thermocouple errors.

  • Acquisition: Acquire high-resolution 1H and 19F NMR spectra starting at 298 K , increasing in 10 K increments up to 398 K . Allow 10 minutes of equilibration time at each step.

  • Data Extraction: Perform line-shape analysis on the exchanging ortho-protons of the 3-fluorophenyl ring to extract the rate constant ( k ) at each temperature.

  • Thermodynamic Calculation: Plot ln(k/T) versus 1/T to construct an Eyring plot. The slope yields −ΔH‡/R and the y-intercept yields ln(kB​/h)+ΔS‡/R .

G Start Sample Prep & Probe Calibration (Ethylene Glycol Standard) VTNMR VT-NMR Acquisition (298K to 398K, 10K steps) Start->VTNMR LineShape Line-Shape Analysis (Extract Rate Constants, k) VTNMR->LineShape Eyring Eyring Plot Construction (ln(k/T) vs 1/T) LineShape->Eyring Thermo Derive Thermodynamic Parameters (ΔG‡, ΔH‡, ΔS‡) Eyring->Thermo

Self-validating experimental workflow for determining biaryl rotational barriers.

Protocol B: Kinetic Profiling of C2-Cl Hydrolysis via RP-HPLC

Causality: Reversed-Phase HPLC with UV detection is utilized because it effectively resolves the highly lipophilic starting material from the polar 2-hydroxypyridine degradation product, allowing for precise quantification of the reaction kinetics.

  • Buffer Preparation: Prepare 0.1 M aqueous buffers at pH 2, 7, and 12.

  • System Validation (Critical): Spike the reaction mixture with a chemically inert internal standard (e.g., biphenyl). Tracking the internal standard guarantees that any observed reduction in the analyte signal is due to genuine chemical degradation, not physical precipitation or non-specific adsorption to the reaction vessel.

  • Incubation & Sampling: Dissolve the compound in acetonitrile ( 10% final volume) and inject into the pre-heated ( 80∘C ) buffer. Extract aliquots at t=0,1,2,4,8, and 24 hours .

  • Quenching: Immediately quench each aliquot into of cold ( 4∘C ) acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to instantly halt the SN​Ar hydrolysis.

  • Analysis: Analyze via RP-HPLC (C18 column, gradient elution of Water/ACN with 0.1% TFA, UV detection at 254 nm ). Plot ln([Analyte]t​/[Analyte]0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ).

References

  • Energy Barriers to Rotation in Axially Chiral Analogues of 4-(Dimethylamino)pyridine The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

  • Thermodynamically Controlled and Industrially Viable Telescopic Process for the Synthesis of Fluazuron ACS Omega (ACS Publications) URL:[Link][2]

  • Regioselective Direct C–H Trifluoromethylation of Pyridine The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization ResearchGate (European Journal of Organic Chemistry) URL:[Link][4]

Sources

Exploratory

safety data sheet and toxicity profile for 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Provisional Safety and Toxicity Profile of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine A Note from the Senior Application Scientist: This document addresses the safety and t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Provisional Safety and Toxicity Profile of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

A Note from the Senior Application Scientist: This document addresses the safety and toxicity of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine. It is critical to understand that, as a novel or sparsely documented chemical entity, a comprehensive, officially sanctioned Safety Data Sheet (SDS) and a full toxicological profile are not available in the public domain. The following guide has been constructed with the utmost scientific diligence by synthesizing data from structurally analogous compounds. This approach is intended to provide a provisional framework for risk assessment and safe handling. This guide must not be considered a substitute for a compound-specific SDS. All laboratory activities involving this compound should be conducted under the assumption that it is highly hazardous, employing stringent safety protocols and engineering controls.

Part 1: Chemical Identity and Structural Analysis

The first step in any safety assessment is to understand the molecule itself. The structure combines several moieties of toxicological interest: a chlorinated pyridine ring, a trifluoromethyl group, and a fluorinated phenyl ring. Each of these can contribute to the overall reactivity and biological activity of the compound.

Chemical Name: 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

Molecular Formula: C₁₂H₆ClF₄N

Inferred Structure:

Caption: Chemical structure of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine.

Part 2: Inferred Hazard Profile and GHS Classification

Lacking specific data, we must infer potential hazards from related structures. Compounds such as 2-chloro-3-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine are known to be irritants and possess acute toxicity.[1][2][3][4][5] The presence of halogenated aromatic rings often raises concerns about persistence and aquatic toxicity.[4][6]

Therefore, as a precautionary measure, 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine should be handled as a substance with the following potential classifications:

Hazard Class GHS Category Hazard Statement Basis for Inference
Acute Toxicity, OralCategory 3 / 4H301: Toxic if swallowed / H302: Harmful if swallowedAnalogues are classified in this range.[1][2][4]
Acute Toxicity, DermalCategory 3 / 4H311: Toxic in contact with skin / H312: Harmful in contact with skinData on related compounds suggests potential for dermal toxicity.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledInhalation is a common route of exposure for volatile or aerosolized compounds.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationA common property of halogenated pyridines.[2][7][8]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritationHighly likely based on analogue data.[1][2][4][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInferred from the irritant nature of related compounds.[2][7]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effectsHalogenated aromatic compounds are often environmentally persistent.[4]

Part 3: Risk Assessment and Safe Handling Workflow

For any novel compound, a dynamic and stringent risk assessment workflow is not just a recommendation; it is a mandatory component of laboratory safety. The following workflow should be implemented.

workflow cluster_prep Phase 1: Pre-Experimental Assessment cluster_exp Phase 2: Experimental Protocol cluster_post Phase 3: Post-Handling and Review a Literature Review: Search for specific data on the target compound and close structural analogues. b In-Silico Toxicity Prediction: Utilize QSAR and other modeling tools to predict potential toxicities. a->b c Hazard Inference: Synthesize data to create a provisional hazard profile (as in Part 2). b->c d Engineering Controls: Mandate use of a certified chemical fume hood. Ensure safety shower/eyewash is accessible. c->d e Personal Protective Equipment (PPE): Specify appropriate gloves (e.g., nitrile, with consideration for breakthrough time), lab coat, and splash goggles/face shield. d->e f Small-Scale Synthesis/Handling: Begin all work on a minimal scale (mg). Never work alone. e->f g Waste Management: Segregate all waste (solid and liquid) into designated, labeled hazardous waste containers. f->g h Decontamination: Thoroughly decontaminate all surfaces and glassware used during the experiment. g->h i Health Monitoring: Be aware of any potential symptoms of exposure. Report any adverse effects immediately. h->i j Documentation: Update laboratory notebook with all safety observations and handling procedures. i->j

Caption: Recommended risk assessment and handling workflow for novel compounds.

Part 4: Recommended Laboratory Protocols

Handling and Personal Protective Equipment (PPE)

Adherence to a strict handling protocol is paramount.

  • Ventilation: All manipulations of this compound, including weighing, transfers, and reactions, must be performed within a certified chemical fume hood.[1]

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical splash goggles and a face shield are mandatory.[8]

    • Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves are required. Nitrile gloves are a common starting point, but it is the researcher's responsibility to verify compatibility and breakthrough times for this specific chemical class.

    • Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges must be used.

  • Hygiene: Avoid all personal contact with the substance.[7] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.

Storage

Proper storage is crucial to prevent accidents and degradation.

  • Container: Store in a tightly sealed, properly labeled container.[1][8]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Security: Given the inferred toxicity, store in a locked cabinet or a controlled-access area.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1][7][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1][8] Seek immediate medical attention and provide the medical team with the name of the chemical.

Part 5: Toxicological Data Gap Analysis

To underscore the precautionary nature of this guide, the following table contrasts the known toxicological data for a related compound with the complete lack of data for our target compound.

Toxicological Endpoint 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
Acute Oral Toxicity Harmful if swallowed (Category 4).[4]No data available. Assumed to be toxic.
Acute Dermal Toxicity No specific data, but skin irritation is noted.[5]No data available. Assumed to be toxic/irritant.
Acute Inhalation Toxicity Harmful if inhaled (Category 4).[4]No data available. Assumed to be harmful.
Skin Corrosion/Irritation Causes severe skin burns.[4]No data available. Assumed to be a skin irritant/corrosive.
Eye Damage/Irritation Causes serious eye damage (Category 1).[4]No data available. Assumed to cause serious eye damage.
Carcinogenicity No data available.[4]No data available.
Mutagenicity No data available.[4]No data available.
Reproductive Toxicity No data available.[4]No data available.

Part 6: Provisional Protocol for In Vitro Cytotoxicity Screening

To begin characterizing the toxicity of a novel compound like this, a researcher might start with a basic in vitro cytotoxicity assay. This provides a preliminary indication of the compound's potential to cause cell death.

Objective: To determine the concentration-dependent cytotoxic effect of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine on a human cell line (e.g., HepG2, a liver carcinoma cell line).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach approximately 80% confluency.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of working concentrations.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with a medium containing the various concentrations of the test compound. Include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the cells with the compound for a set period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to quantify the percentage of viable cells in each well.

  • Data Analysis: Read the plate using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

This protocol provides a foundational step in building a toxicological profile for a new chemical entity.

References

  • Echemi. (n.d.). 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine.
  • ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet.
  • Apollo Scientific. (2023, August 3). 2-Chloro-5-fluoro-3-(trifluoromethyl)
  • Fisher Scientific. (2025, December 26). 3-Chloro-2-fluoro-5-(trifluoromethyl)
  • Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
  • Capot Chemical. (2016, January 13). MSDS of 2-Chloro-3-(trifluoromethyl)pyridine.
  • Sigma-Aldrich. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine 97%.
  • ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine | 52334-81-3.
  • Sigma-Aldrich. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine 97%.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine.
  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)
  • Cohizon. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)
  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.

Sources

Foundational

Mechanistic Profiling of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine Derivatives: Target Engagement and Scaffold Pharmacodynamics

Executive Summary The rational design of small molecules requires a rigorous understanding of how specific structural motifs dictate physicochemical properties and target engagement. The 2-chloro-3-(3-fluorophenyl)-5-(tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small molecules requires a rigorous understanding of how specific structural motifs dictate physicochemical properties and target engagement. The 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine scaffold represents a highly privileged, trisubstituted biaryl system. This whitepaper deconstructs the mechanism of action (MoA) of compounds utilizing this core, focusing on their dominant pharmacological and agrochemical applications: state-dependent inhibition of Voltage-Gated Sodium Channels (NaV1.8) and allosteric modulation of mitochondrial Succinate Dehydrogenase (SDH).

Structural Rationale & Physicochemical Profiling

The architectural brilliance of the 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine scaffold lies in its precisely engineered steric and electronic properties. Rather than acting as a flat, two-dimensional heteroaryl system, this scaffold forces a highly specific three-dimensional topology.

  • The 5-(Trifluoromethyl) Motif: The trifluoromethyl ( −CF3​ ) group acts as a powerful electron-withdrawing moiety (Hammett constant σp​=0.54 ), drastically reducing the electron density of the pyridine core ()[1]. This suppresses the basicity of the pyridine nitrogen ( pKa​<2.0 ), ensuring the molecule remains unprotonated at physiological pH. Consequently, this drives high membrane permeability and prevents off-target hERG channel liabilities typically associated with basic amines.

  • The Orthogonal Biaryl Twist: The presence of the 2-chloro group adjacent to the 3-(3-fluorophenyl) ring creates severe steric hindrance. This forces the fluorophenyl ring out of the pyridine plane, locking the molecule into an orthogonal (twisted) conformation. This 3D geometry is critical for penetrating deep, narrow hydrophobic pockets in transmembrane proteins.

  • Halogen Bonding & Asymmetry: The 3-fluorophenyl group provides an asymmetric electrostatic potential, allowing the fluorine atom to engage in multipolar interactions with protein backbone amides, while the 2-chloro substituent serves as a robust halogen-bond donor.

Mechanism Scaffold 2-Cl-3-(3-F-Ph)-5-CF3-Pyridine Sub1 5-CF3 Motif Scaffold->Sub1 Sub2 3-(3-F-Ph) Motif Scaffold->Sub2 Sub3 2-Chloro Motif Scaffold->Sub3 Mech1 Decreased pKa & Increased LogP Sub1->Mech1 Mech2 Orthogonal Twist (Steric Clash) Sub2->Mech2 Mech3 Halogen Bonding Donor Sub3->Mech3 Target Hydrophobic Pocket Binding (NaV1.8 / SDH) Mech1->Target Mech2->Target Mech3->Target

Fig 1: Pharmacophore deconstruction and target engagement logic for the trisubstituted pyridine.

Primary Mechanism of Action: NaV1.8 State-Dependent Inhibition

In the realm of neuropharmacology, 5-(trifluoromethyl)pyridine derivatives are heavily utilized as inhibitors of the Voltage-Gated Sodium Channel NaV1.8, a critical target for chronic and neuropathic pain management ()[2].

The Causality of State-Dependence

Unlike local anesthetics that block all sodium channels indiscriminately, this scaffold exhibits state-dependent inhibition . The orthogonal biaryl geometry perfectly complements the local anesthetic (LA) binding site located within the inner cavity of the NaV1.8 pore, but only when the channel is in its inactivated state.

During high-frequency firing (characteristic of pain signaling), the channel spends more time in the inactivated state. The high lipophilicity of the −CF3​ group allows the compound to partition into the lipid bilayer and access the channel through the lateral lipid fenestrations. Once inside, the 3-fluorophenyl ring anchors into a hydrophobic sub-pocket formed by the Domain IV S6 segment, stabilizing the inactivated state and preventing the channel from resetting to the resting state. This selectively silences hyperactive nociceptors while sparing normal physiological action potentials.

Secondary Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

In agrochemical applications, structurally analogous halogenated biaryl pyridines function as highly potent fungicides by targeting Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain.

The scaffold acts as a ubiquinone bioisostere . The twisted 3-(3-fluorophenyl) moiety mimics the isoprenoid tail of ubiquinone, penetrating the deep, hydrophobic Q-site formed by the SDHB, SDHC, and SDHD subunits. Simultaneously, the electron-deficient pyridine nitrogen and the 2-chloro group engage in critical hydrogen and halogen bonding with conserved Tyrosine and Tryptophan residues at the mouth of the pocket. By blocking ubiquinone reduction, the compound halts the TCA cycle and mitochondrial respiration, leading to rapid ATP depletion and fungal cell death.

Experimental Workflows & Validation Protocols

To rigorously validate the mechanism of action for compounds utilizing this scaffold, the following self-validating protocols must be employed.

Protocol A: Automated Patch-Clamp Electrophysiology for NaV1.8

Objective: To quantify the state-dependent IC50​ of the compound on human NaV1.8 channels. Causality: By manipulating the holding voltage, we force the channel into distinct conformational states (resting vs. inactivated) to prove that the scaffold selectively binds the inactivated conformation.

  • Cell Preparation: Culture HEK293 cells stably expressing hNaV1.8 ()[2]. Harvest and suspend in extracellular recording solution.

  • Compound Perfusion: Prepare the pyridine derivative in 0.1% DMSO (vehicle). Self-Validation Checkpoint: Always run a 0.1% DMSO negative control to establish baseline leak current, and a 1 μM PF-01247324 positive control to ensure assay sensitivity.

  • Resting State Protocol: Hold cells at −100mV (channels fully resting). Apply a 20ms test pulse to +10mV . Measure peak inward current.

  • Inactivated State Protocol: Hold cells at −100mV , apply an 8 -second prepulse to −40mV (driving channels into slow/fast inactivation), followed by a 20ms recovery pulse to −100mV , and finally a test pulse to +10mV .

  • Data Acquisition: Calculate the fractional block. Compounds utilizing this scaffold will typically show a >50 -fold shift in potency (e.g., Resting IC50​>10μM ; Inactivated IC50​<200nM ).

Workflow Start Compound Preparation (10 mM in DMSO) Patch Automated Patch-Clamp (Voltage Protocol) Start->Patch Cells HEK293 NaV1.8 Cell Line (Adherent Monolayer) Cells->Patch State State-Dependent Analysis (Resting vs. Inactivated) Patch->State Data IC50 Determination (Hill Equation Fit) State->Data

Fig 2: High-throughput electrophysiological workflow for validating NaV1.8 state-dependent inhibition.

Protocol B: Mitochondrial Resazurin Reduction Assay (SDH Activity)

Objective: To measure the direct inhibition of Complex II in isolated mitochondria. Causality: Resazurin is a redox-sensitive dye. When Complex II is active, it reduces ubiquinone, which downstream reduces resazurin to highly fluorescent resorufin. Inhibition of the Q-site by the pyridine scaffold prevents this fluorescence shift.

  • Mitochondrial Isolation: Isolate mitochondria from target fungal strains via differential centrifugation.

  • Assay Assembly: In a 96-well plate, combine mitochondria, 10mM succinate (substrate to drive Complex II), and 50μM resazurin.

  • Compound Addition: Add the pyridine derivative in a dose-response format ( 0.1nM to 10μM ). Self-Validation Checkpoint: Include Boscalid ( 1μM ) as a reference standard to confirm complete SDH blockade.

  • Kinetic Readout: Measure fluorescence ( Ex540nm/Em590nm ) kinetically over 60 minutes. Calculate the rate of resorufin formation to derive the IC50​ .

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) and physicochemical shifts when modifying the 3-position of the 2-chloro-5-(trifluoromethyl)pyridine core, demonstrating why the 3-(3-fluorophenyl) motif is optimal.

Scaffold Variation (Position 3)CLogPPyridine pKa​ TPSA (Ų)NaV1.8 Inactivated IC50​ (nM)SDH IC50​ (nM)
Unsubstituted (Hydrogen)2.801.812.9> 10,000> 5,000
3-Phenyl4.151.712.9850420
3-(3-Fluorophenyl) 4.32 1.6 12.9 115 45
3-(2,4-Difluorophenyl)4.451.512.9320110

Data Interpretation: The introduction of the 3-fluorophenyl group provides the optimal balance of lipophilicity (CLogP 4.32) and steric twisting, resulting in sub-200 nM potency against both primary targets compared to the unsubstituted or heavily fluorinated analogs.

Conclusion

The 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine scaffold is a masterclass in rational molecular design. By leveraging the electron-withdrawing power of the −CF3​ group and the steric constraints of the ortho-chloro biaryl system, this motif achieves exquisite state-dependent inhibition of NaV1.8 and potent blockade of mitochondrial Complex II. Future drug development efforts utilizing this core should focus on optimizing the vector extending from the 2-chloro position via cross-coupling to further tune target selectivity and pharmacokinetic profiles.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health (PMC). URL:[Link]

  • Pyridine carboxamide compounds for inhibiting nav1.8 (US20220227732A1).Google Patents.
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase. Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Applications of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine in Medicinal Chemistry

Introduction & Structural Rationale In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles [1]. The compound 2-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles [1]. The compound 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine represents a highly privileged, advanced biaryl scaffold. It combines the profound electronic effects of a trifluoromethylpyridine (TFMP) core with the conformational and hydrophobic properties of a meta-fluorinated biaryl axis.

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen during lead optimization:

  • C5-Trifluoromethyl (CF3) Group: The CF3 group serves a dual purpose. Biologically, it acts as a lipophilic, metabolically inert bioisostere for ethyl or isopropyl groups, shielding the para-position from cytochrome P450 (CYP450) mediated oxidation. Chemically, its strong electron-withdrawing nature (via inductive and resonance effects) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring, highly activating the C2 position for Nucleophilic Aromatic Substitution (SNAr) [2].

  • C3-(3-Fluorophenyl) Group: This moiety establishes a biaryl system. The steric clash between the phenyl ring and the pyridine C4-proton induces a twisted, non-planar conformation, which is highly effective for projecting substituents into deep, hydrophobic binding pockets (such as the hinge region of kinases or allosteric sites of GPCRs/SHP2) [3]. The fluorine atom at the meta-position further enhances metabolic stability and provides a vector for potential multipolar interactions with target protein backbone amides.

  • C2-Chloro Leaving Group: Positioned ortho to the pyridine nitrogen and para to the CF3 group, the chlorine atom is a highly reactive handle, allowing for divergent, late-stage functionalization to explore Structure-Activity Relationships (SAR).

Synthetic Utility & Reactivity Profile

The primary utility of this scaffold lies in the displacement of the C2-chlorine. The choice of methodology depends entirely on the nucleophile's electronic and steric properties.

G Scaffold 2-Chloro-3-(3-fluorophenyl) -5-(trifluoromethyl)pyridine SNAr SNAr Reaction (Amines/Alcohols) Scaffold->SNAr Nucleophile, Base, Heat Suzuki Suzuki-Miyaura Cross-Coupling Scaffold->Suzuki Ar-B(OH)2, Pd cat., Base Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Amine, Pd cat., Ligand Prod1 2-Amino/Alkoxy Derivatives (Kinase Hinge Binders) SNAr->Prod1 Prod2 2,3-Diaryl Derivatives (Allosteric Modulators) Suzuki->Prod2 Prod3 Sterically Hindered 2-Amino Derivatives Buchwald->Prod3

Divergent synthetic workflows for the functionalization of the 2-chloro-TFMP scaffold.

Quantitative Data Summary: Reaction Optimization

The following table summarizes the causal relationship between the desired transformation and the required reaction conditions for this specific sterically hindered scaffold.

Reaction TypeTarget Nucleophile/PartnerReagents & CatalystTypical Temp (°C)Time (h)Expected YieldCausality / Rationale
SNAr Primary Aliphatic AminesAmine (3 eq), DIPEA, NMP80 - 1004 - 875 - 90%High nucleophilicity overcomes C3-phenyl steric hindrance.
SNAr Secondary Amines (e.g., Morpholine)Amine (5 eq), K2CO3, DMSO100 - 12012 - 1860 - 80%Increased steric bulk requires higher temperatures and polar aprotic solvation to stabilize the Meisenheimer complex.
Buchwald-Hartwig Anilines / Weak NucleophilesAmine (1.2 eq), Pd2(dba)3, Xantphos, Cs2CO3, Dioxane90 - 1108 - 1265 - 85%SNAr fails due to poor nucleophilicity; Pd-catalysis bypasses the high activation energy barrier of the transition state.
Suzuki-Miyaura Aryl Boronic AcidsAr-B(OH)2 (1.5 eq), Pd(dppf)Cl2, Na2CO3, Dioxane/H2O90 - 1006 - 1070 - 95%Efficient C-C bond formation to create complex 2,3-diaryl systems for allosteric pocket exploration.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail not just the steps, but the mechanistic reasoning behind the workflow.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Objective: Synthesize a 2-alkylamino-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine derivative.

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

    • Causality: NMP is chosen over DMF because its higher boiling point and superior solvating power for ionic transition states stabilize the Meisenheimer intermediate formed during SNAr at elevated temperatures.

  • Reagent Addition: Add the aliphatic amine (3.0 mmol, 3.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

    • Causality: DIPEA acts as an acid scavenger to neutralize the HCl generated, preventing the protonation of the incoming nucleophilic amine, which would otherwise stall the reaction.

  • Heating & Monitoring: Seal the vial and heat the mixture to 100 °C in an oil bath or microwave reactor. Monitor the reaction via LC-MS every 2 hours.

    • Validation Step: The starting material will show a distinct isotopic pattern (3:1 ratio for 35Cl/37Cl) at [M+H]+. The product mass will lack this pattern, confirming chlorine displacement.

  • Workup: Once complete, cool the reaction to room temperature and pour it into 30 mL of ice-cold water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 x 15 mL).

    • Causality: The 5% LiCl wash is a critical step to completely partition the highly polar NMP into the aqueous phase, preventing solvent contamination during downstream biological assays.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling for Anilines

Objective: Synthesize a 2-arylamino derivative when SNAr is thermodynamically unfavorable.

  • Preparation under Inert Atmosphere: To an oven-dried Schlenk flask, add the 2-chloro-TFMP scaffold (1.0 mmol), the target aniline (1.2 mmol), Pd2(dba)3 (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and anhydrous Cs2CO3 (2.0 mmol).

    • Causality: Xantphos is selected due to its wide bite angle, which promotes the reductive elimination step in the catalytic cycle, a common bottleneck when coupling sterically hindered biaryl chlorides [4].

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed 1,4-dioxane (5.0 mL).

    • Validation Step: Oxygen must be rigorously excluded; otherwise, Pd(0) will oxidize to inactive Pd(II) species, resulting in a black precipitation of palladium black and reaction failure.

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours.

  • Filtration and Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate and purify via reverse-phase HPLC if high purity (>99%) is required for in vivo studies.

Pharmacophore Mapping & Biological Application

In drug design, this scaffold is frequently utilized to target kinases and allosteric sites (e.g., SHP2 inhibitors). The rational design relies on mapping the structural features to the target's binding site.

G Core TFMP-Biaryl Scaffold N_Py Pyridine Nitrogen (H-Bond Acceptor) Core->N_Py Hinge Binding CF3 C5-Trifluoromethyl (Lipophilic/Metabolic Shield) Core->CF3 ADME Optimization F_Ph C3-(3-Fluorophenyl) (Hydrophobic Pocket/Pi-Stacking) Core->F_Ph Affinity Enhancement C2_Sub C2-Substituent (Solvent Channel/Target Specific) Core->C2_Sub Vector Trajectory

Pharmacophore mapping of the TFMP-biaryl scaffold in drug design.

When designing kinase inhibitors, the pyridine nitrogen frequently acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region. The C3-(3-fluorophenyl) group projects into the hydrophobic pocket (often the "gatekeeper" adjacent pocket), while the C5-CF3 group interacts with the hydrophobic roof of the ATP-binding site, simultaneously improving the molecule's overall metabolic half-life. The C2-substituent is typically designed to project outwards towards the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., piperazines or morpholines) to tune the compound's aqueous solubility and oral bioavailability.

References

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(1), 1-15. URL:[Link]

  • Schlosser, M., & Rausis, T. (2005). The Site-Selective Nucleophilic Substitution of Fluoropyridines. Helvetica Chimica Acta, 88(6), 1240-1249. URL:[Link]

  • US Patent 11702411B2. (2023). Pyridine, pyrazine, and triazine compounds as allosteric SHP2 inhibitors. Google Patents.
Application

Application Note &amp; Scale-Up Protocol: Manufacturing of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the synthesis and scale-up manufacturing of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis and scale-up manufacturing of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine, a key intermediate in the pharmaceutical and agrochemical industries. The narrative moves from a laboratory-scale synthetic protocol to a robust, scalable manufacturing process. We will dissect the strategic selection of the synthetic route, detail critical process parameters (CPPs), and outline in-process controls (IPCs) essential for ensuring batch-to-batch consistency, high yield, and purity. This guide is intended for researchers, process chemists, and drug development professionals, offering field-proven insights into the practical challenges and solutions associated with scaling up the production of complex heterocyclic molecules.

Introduction and Strategic Overview

2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, a halogen for further synthetic elaboration, and a substituted phenyl ring, makes it a valuable building block for a range of biologically active molecules.[1][2] The successful transition from laboratory-scale synthesis to industrial production hinges on the development of a process that is not only high-yielding but also safe, cost-effective, and environmentally responsible.

The synthetic strategy must be carefully chosen to accommodate the constraints of large-scale manufacturing, where factors like reagent cost, equipment compatibility, process safety, and waste stream management are paramount.

Retrosynthetic Analysis and Route Selection

A logical retrosynthetic analysis of the target molecule points towards a disconnection at the C-C bond between the pyridine ring and the 3-fluorophenyl moiety. This approach leverages the power of modern cross-coupling chemistry, specifically the Suzuki-Miyaura reaction, which is renowned for its functional group tolerance and reliability in industrial settings.[3][4]

This strategy identifies two key, commercially available starting materials: 2-chloro-5-(trifluoromethyl)pyridine and (3-fluorophenyl)boronic acid . This route is advantageous for scale-up as it builds the complex molecule in the final step from readily accessible precursors, minimizing the overall number of synthetic operations and potential points of failure.

Retrosynthetic Analysis target 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine intermediates Key Precursors target->intermediates C-C Disconnection (Suzuki Coupling) sm1 2-chloro-5-(trifluoromethyl)pyridine intermediates->sm1 sm2 (3-fluorophenyl)boronic acid intermediates->sm2

Caption: Retrosynthetic strategy for the target molecule.

Laboratory-Scale Synthesis Protocol (Exemplary 100 g Scale)

This protocol details a validated method for the synthesis of the target compound on a laboratory scale, providing a baseline for process development and scale-up activities.

Materials and Equipment
  • Reagents: 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.015 eq).

  • Solvents: 1,4-Dioxane, Deionized Water, Ethyl Acetate, Brine.

  • Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature controller, nitrogen inlet, separatory funnel, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-(trifluoromethyl)pyridine (100 g, 0.55 mol), (3-fluorophenyl)boronic acid (92.5 g, 0.66 mol), and potassium carbonate (152 g, 1.10 mol).

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (800 mL) and deionized water (200 mL) via cannula. The mixture will be a slurry.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (6.0 g, 8.25 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC every 2 hours. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (500 mL) and water (300 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 200 mL).

    • Combine the organic layers and wash with deionized water (200 mL) followed by brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine as a white to off-white solid.

    • Expected Yield: 85-95%.

Scale-Up Manufacturing Process and Protocol

Transitioning from the laboratory to a pilot plant or commercial facility requires a fundamental shift in methodology. Direct translation of the lab protocol is impractical and unsafe. The following section outlines the critical considerations and a robust protocol for manufacturing at the multi-kilogram scale.

Key Scale-Up Considerations
  • Heat Transfer: The Suzuki coupling reaction is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat removal more challenging. The reaction must be run in a jacketed reactor with precise temperature control, and reagent addition may need to be controlled to manage the heat output.

  • Mass Transfer: Efficient mixing is crucial for this heterogeneous reaction mixture (solid base, two liquid phases). The choice of agitator (e.g., pitched-blade turbine, retreat curve impeller) and agitation speed are critical process parameters to ensure good contact between reactants and catalyst.

  • Safety: Pyridine derivatives can be toxic, and flammable solvents are used in large quantities. The process must be conducted in a contained system (e.g., glass-lined or stainless steel reactor) under an inert atmosphere to prevent exposure and fire hazards.[5][6][7][8] A thorough Process Hazard Analysis (PHA) is mandatory.

  • Work-up and Purification: Large-scale chromatography is generally avoided due to cost and solvent consumption. The process is redesigned to isolate a high-purity product via crystallization. This requires identifying a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures, while impurities remain in solution.

  • Materials Handling: Charging solids (boronic acid, base, catalyst) to a large reactor requires specialized equipment like charging ports or powder transfer systems to minimize dust exposure.

Industrial-Scale Manufacturing Workflow

Caption: Industrial manufacturing workflow for the target molecule.

Detailed Scale-Up Protocol (Exemplary 50 kg Scale)
  • Reactor Charging:

    • Charge a 1000 L glass-lined reactor with 2-chloro-5-(trifluoromethyl)pyridine (50.0 kg, 275.4 mol), 1,4-dioxane (400 L), and deionized water (100 L).

    • Begin agitation at 100-150 RPM.

    • Charge (3-fluorophenyl)boronic acid (46.3 kg, 330.5 mol) followed by powdered potassium carbonate (76.1 kg, 550.8 mol) through a powder charging port.

  • Inerting & Catalyst Charge:

    • Perform three vacuum/nitrogen purge cycles. Maintain a positive nitrogen pressure.

    • Charge Pd(dppf)Cl₂ (3.0 kg, 4.1 mol) as a slurry in 1,4-dioxane (10 L) via a charging vessel.

  • Reaction:

    • Heat the reactor jacket to 95-100 °C to bring the internal batch temperature to 85-90 °C.

    • Maintain the reaction at this temperature for 8-12 hours.

    • IPC-1: Take a sample after 6 hours and then every 2 hours. Analyze by HPLC to confirm the consumption of the starting material (<1.0% remaining).

  • Work-Up and Phase Separation:

    • Cool the batch to 20-25 °C.

    • Charge ethyl acetate (250 L) to the reactor.

    • Stop agitation and allow the layers to separate for at least 30 minutes.

    • Transfer the lower aqueous layer to a separate vessel.

    • Charge deionized water (100 L) to the reactor, agitate for 15 minutes, settle, and separate the aqueous layer. Repeat with 100 L of brine.

  • Solvent Swap and Crystallization:

    • Configure the reactor for distillation.

    • Distill the ethyl acetate/dioxane/water mixture at atmospheric pressure until a minimum stirrable volume is reached.

    • Charge n-Heptane (300 L) and continue distillation to remove residual low-boiling solvents.

    • IPC-2: Sample the batch and analyze for residual solvent content by GC.

    • Cool the batch to 50-60 °C. If the product is not precipitating, seed with a small amount of pure product.

    • Implement a controlled cooling ramp: cool to 20 °C over 4 hours, then to 0-5 °C over 2 hours. Hold at 0-5 °C for at least 3 hours to maximize yield.

  • Isolation and Drying:

    • Transfer the slurry to a centrifuge or filter-dryer.

    • Wash the product cake with cold (0-5 °C) n-Heptane (2 x 50 L).

    • Dry the product under vacuum at 40-45 °C until the loss on drying (LOD) is <0.5%.

  • Finishing:

    • Discharge the final product.

    • QC Sampling: Take a representative sample for final quality control analysis.

    • Package in double-lined polyethylene bags inside a sealed drum.

    • Expected Yield: 80-90%.

Data Summary: Process Parameters and Quality Control

Table 1: Comparison of Lab-Scale vs. Scale-Up Process Parameters
ParameterLaboratory-Scale (100 g)Scale-Up Manufacturing (50 kg)Rationale for Change
Equipment 2 L Glass Flask1000 L Glass-Lined ReactorContainment, heat/mass transfer, material compatibility.
Heating Heating MantleJacketed Vessel (Steam/Oil)Precise and uniform temperature control.
Agitation Magnetic/Mechanical StirrerPitched-Blade Turbine/Retreat CurveEnsures homogeneity in a large, multiphasic system.
Purification Flash ChromatographyCrystallization / RecrystallizationEconomic viability, throughput, and waste reduction.
Isolation Filtration FunnelCentrifuge / Filter-DryerEfficient solid-liquid separation and drying at scale.
Typical Yield 85-95%80-90%Minor yield loss is common in scale-up due to transfers and less-than-perfect crystallization.
Table 2: In-Process Controls and Final Product Specifications
TestStageMethodSpecification
Reaction Completion IPCHPLCStarting Material < 1.0%
Residual Solvents IPCGC1,4-Dioxane < 0.5%
Appearance Final ProductVisualWhite to Off-White Crystalline Solid
Identity Final Product¹H NMR, ¹⁹F NMR, MSConforms to reference standard
Assay/Purity Final ProductHPLC≥ 99.0%
Melting Point Final ProductDSC / MP ApparatusReport Value (e.g., 75-78 °C)
Loss on Drying Final ProductGravimetric≤ 0.5%
Residual Solvents Final ProductGC-HSn-Heptane ≤ 5000 ppm
Heavy Metals (Pd) Final ProductICP-MS≤ 10 ppm

Process Safety and Environmental Considerations

  • Hazard Identification: 1,4-Dioxane is a suspected carcinogen. Pyridine derivatives are potentially toxic and should be handled with care.[6] Palladium catalysts, while used in small amounts, are heavy metals and must be controlled in the final product and waste streams.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, lab coats, and chemical-resistant gloves. For large-scale operations, respiratory protection, full-body suits, and face shields may be required, especially during charging and discharging operations.[7][8]

  • Engineering Controls: All operations must be performed in well-ventilated areas. At scale, this means using closed-system reactors and transfer lines. Fume hoods and local exhaust ventilation are critical for lab and sampling activities.[7]

  • Waste Management: The aqueous waste stream will contain residual base, boronic acid byproducts, and trace catalyst. It must be neutralized and treated according to local regulations. The palladium-containing catalyst should be recovered or disposed of as hazardous waste. Solvent waste should be sent for incineration or recovery.

References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]

  • Selective halogenation of pyridines and diazines via unconventional intermediates. ProQuest. [Link]

  • Halogenation of the 3-Position of Pyridines through Zincke Imine Intermediates. Science. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. NIH. [Link]

  • C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron - PMC. NIH. [Link]

  • Regioselective Direct C–H Trifluoromethylation of Pyridine. ACS Publications. [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). [Link]

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Thieme. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. NIH. [Link]

  • Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. ACS Publications. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Europe PMC. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Technical Deep Dive: The Production and Processing of Pyridine. Medium. [Link]

  • Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. ACS Publications. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. NIH. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. [Link]

  • A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. [Link]

  • Precision Synthesis: Leveraging 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine for Complex Chemical Structures. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • Method for preparing 2-chloro-5-trifluoromethylpyridine.
  • Process for producing 2-chloro-5-trichloromethylpyridine. European Patent Office. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Optimization for 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

Welcome to the Application Scientist Support Hub. This resource is engineered for drug development professionals and synthetic chemists tasked with optimizing the functionalization of 2-chloro-3-(3-fluorophenyl)-5-(trifl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This resource is engineered for drug development professionals and synthetic chemists tasked with optimizing the functionalization of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine .

Due to the unique electronic push-pull system of this scaffold—where the 5-trifluoromethyl group strongly activates the 2-chloro position, but the 3-(3-fluorophenyl) group introduces significant steric hindrance—solvent selection is not merely a matter of solubility; it is a critical thermodynamic driver. This guide provides causality-driven troubleshooting, self-validating protocols, and green chemistry transition strategies.

Module 1: Nucleophilic Aromatic Substitution (SNAr) Dynamics

Q: I am observing stalled conversion (<40%) during the amination of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine. How does solvent choice dictate this reaction's success?

A: The stalling is likely due to an insurmountable activation barrier in your current solvent. In SNAr reactions, the rate-determining step is typically the nucleophilic attack that forms the negatively charged Meisenheimer complex.

The Causality: Solvent polarity directly governs the stabilization of this charged transition state. Polar aprotic solvents (like DMSO or DMF) possess high dielectric constants and dipole moments, which aggressively solvate the cationic counter-ion and stabilize the highly polarized Meisenheimer complex, thereby lowering the activation energy 1. Conversely, using non-polar solvents like toluene provides zero stabilization for ionic intermediates, leading to stalled reactions.

SNAr Substrate 2-Chloro-3-(3-fluorophenyl) -5-(CF3)pyridine Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Nucleophile Attack Solvent Polar Aprotic Solvent Solvent->Meisenheimer Lowers TS Energy Product SNAr Product Meisenheimer->Product Chloride Elimination

SNAr Mechanism and Solvent Stabilization

Quantitative Solvent Effects on SNAr Conversion
Solvent SystemPolarity IndexTransition State StabilizationTypical Conversion (12h, 80°C)Mechanistic Note
DMSO 7.2High>95%Optimal for neutral nucleophiles; strong dipole stabilizes the complex.
DMF 6.4High85 - 90%Standard choice, but carries severe reproductive toxicity concerns.
Water (On-water) 10.2Moderate (Interfacial)70 - 85%Greener alternative; relies on hydrophobic packing at the interface.
Toluene 2.4Low<20%Poor stabilization of ionic intermediates; leads to stalled reactions.
Protocol 1: Self-Validating SNAr Solvent Screen

This protocol utilizes an internal standard to ensure that any "lost" conversion is accurately attributed to solvent inefficiency rather than product degradation or mass loss.

  • Preparation: In a parallel synthesizer, add 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine (0.1 mmol), the amine nucleophile (0.12 mmol), and biphenyl (0.05 mmol, internal standard) to each vial.

  • Base Addition: Add K2CO3 (0.2 mmol) to all vials.

  • Solvent Dispensation: Dispense 1.0 mL of evaluating solvents (e.g., DMSO, CPME, MeCN, Water) into respective vials.

  • Reaction: Seal and heat to 80°C with vigorous stirring (800 rpm) for 12 hours.

  • Validation & Analysis: Quench with 1 mL of aqueous buffer (pH 7). Extract with EtOAc. Analyze the organic layer via UPLC-MS. Calculate the exact yield by comparing the product peak area to the biphenyl internal standard. If mass balance < 90%, suspect side-reactions (e.g., hydrodehalogenation) rather than mere solvent stalling.

Module 2: Suzuki-Miyaura Cross-Coupling Optimization

Q: My Suzuki coupling with an arylboronic acid yields massive amounts of homocoupled boronic acid and unreacted chloropyridine. Is the solvent causing catalyst deactivation?

A: Yes, inappropriate solvent selection in biphasic systems directly impacts Palladium speciation and the rate of oxidative addition. 2-Chloropyridines are historically sluggish toward oxidative addition compared to their bromo- or iodo- counterparts 2.

The Causality: Explicit solvent effects play a massive role here. Solvents with high hydrogen-bond basicity (like THF or DMF) can coordinate to the Palladium center or the substrate, altering the electron density and shifting the oxidative addition mechanism 3. Furthermore, if the organic/aqueous solvent ratio is poorly optimized, the boronic acid may remain trapped in the aqueous phase where it undergoes oxidative homocoupling instead of transmetalation. A 4:1 Dioxane/Water or Toluene/Water mixture is generally optimal to balance organic solubility with aqueous base activation.

SuzukiWorkflow Start Select Initial Solvent Screen Screen: Dioxane/H2O vs Toluene/H2O Start->Screen CheckConv Conversion > 90%? Screen->CheckConv Optimize Optimize Base & Ratio CheckConv->Optimize Yes Troubleshoot Check Pd Speciation CheckConv->Troubleshoot No Green Evaluate Green Alternatives Optimize->Green Scale Proceed to Scale-Up Green->Scale Troubleshoot->Screen Adjust Polarity

Suzuki Coupling Solvent Optimization Workflow

Protocol 2: Self-Validating Biphasic Suzuki-Miyaura Coupling
  • Reagent Loading: To a dry Schlenk flask under Argon, add 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine (1.0 equiv), arylboronic acid (1.5 equiv), K3PO4 (3.0 equiv), and 1,3,5-trimethoxybenzene (0.1 equiv, quantitative NMR standard) .

  • Catalyst Addition: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Causality: SPhos is highly electron-rich and sterically bulky, forcing the Pd center into a monoligated state that rapidly undergoes oxidative addition into the sluggish C-Cl bond.

  • Solvent Degassing: Prepare a 4:1 mixture of Dioxane/Water. Degas via three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen strictly prevents the oxidative homocoupling of the boronic acid, a highly prevalent side reaction in aqueous systems 4.

  • Reaction: Add the degassed solvent to the flask. Heat at 100°C for 12 hours with vigorous stirring (1000 rpm). Causality: High shear mixing is required to maximize the interfacial surface area between the organic and aqueous phases.

  • Validation & Workup: Cool to room temperature. Take a 50 µL aliquot, dilute in CDCl3, and perform 1H-NMR. Compare the product peaks against the 1,3,5-trimethoxybenzene standard to calculate quantitative yield and validate mass balance before proceeding to bulk extraction.

Module 3: Green Chemistry & Scale-Up Considerations

Q: We are scaling up the synthesis and need to replace DMF and Dioxane due to REACH regulations and process mass intensity (PMI) goals. What is the best approach?

A: The ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) strongly advises against the use of reprotoxic solvents like DMF, NMP, and DMAc5.

The Causality: When replacing DMF in SNAr reactions, you must match its dielectric constant and dipole moment to maintain reaction rates. For cross-couplings, replacing Dioxane requires a solvent that maintains partial water miscibility to facilitate base transfer. Cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) are excellent, greener alternatives for biphasic cross-couplings because they offer distinct phase separations, reducing aqueous waste during workup 6. For SNAr, sulfolane or transitioning to an aqueous micellar catalysis system (using surfactants like TPGS-750-M) can completely eliminate the need for bulk organic solvents while maintaining high yields.

References
  • Buy 2-Chloro-5-(trifluoromethyl)pyridine (EVT-521075) . EvitaChem. 1

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media . Semantic Scholar. 4

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) . ChemRxiv. 3

  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives . BenchChem. 2

  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 . American Chemical Society (ACS). 5

  • Chem21 Solvent Selection Guide . Chemistry For Sustainability. 6

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

Welcome to the technical support center for 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for solubility challenges encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Molecule: A Chemist's Perspective

2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is a complex heterocyclic compound characterized by several key structural features that dictate its solubility profile:

  • A Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can influence its interaction with protic solvents.

  • Multiple Fluorine Atoms: The presence of a trifluoromethyl group and a fluorophenyl group significantly increases the molecule's lipophilicity and can lead to unique interactions, including fluorous-fluorous interactions.[1][2]

  • Chlorine and Phenyl Groups: These bulky and hydrophobic groups contribute to the overall low aqueous solubility of the molecule.

Given these features, it is anticipated that 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine will exhibit poor solubility in aqueous solutions and variable solubility in organic solvents, depending on their polarity and hydrogen bonding capabilities.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine. Where should I start?

A1: The first step is to select an appropriate organic solvent. Based on the principle of "like dissolves like," you should start with solvents that have some polarity to interact with the pyridine and fluoro groups but are also capable of solvating the hydrophobic phenyl and trifluoromethyl moieties.[3] A good starting point would be moderately polar aprotic solvents such as dichloromethane (DCM), ethyl acetate, or acetone. If solubility is still limited, consider more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]

Q2: Can I dissolve this compound in alcohol-based solvents like ethanol or methanol?

A2: Yes, protic solvents like ethanol and methanol can be effective. The hydroxyl group can engage in hydrogen bonding with the nitrogen atom of the pyridine ring, which can aid in solvation.[5] However, the solubility will still be dependent on the overall lipophilicity of the molecule.

Q3: Is it possible to dissolve 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine in water or aqueous buffers?

A3: Direct dissolution in aqueous solutions is expected to be very low due to the compound's hydrophobic nature. To prepare aqueous working solutions, it is recommended to first create a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then dilute this stock solution into your aqueous buffer.[6] Be aware that the compound may precipitate if the final concentration in the aqueous buffer exceeds its solubility limit.

Q4: Does temperature affect the solubility of this compound?

A4: For most organic solids, solubility in organic solvents increases with temperature.[7][8] Gently warming the solvent while stirring can significantly improve both the rate of dissolution and the amount of compound that can be dissolved. However, always be mindful of the compound's stability at elevated temperatures.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Challenges

This troubleshooting guide provides a systematic workflow to address solubility issues with 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine.

dot

G cluster_0 start Start: Undissolved Compound solvent_selection Step 1: Solvent Selection (Start with moderately polar aprotic solvents like DCM, Ethyl Acetate) start->solvent_selection dissolution_attempt Attempt to Dissolve at Room Temperature solvent_selection->dissolution_attempt solubility_check1 Is the compound fully dissolved? dissolution_attempt->solubility_check1 heating Step 2: Gentle Heating (Warm to 30-40°C with stirring) solubility_check1->heating No success Success: Compound Dissolved solubility_check1->success Yes solubility_check2 Is the compound fully dissolved? heating->solubility_check2 cosolvent Step 3: Use of a Co-solvent (Add a small percentage of a more polar solvent like DMSO or DMF) solubility_check2->cosolvent No solubility_check2->success Yes solubility_check3 Is the compound fully dissolved? cosolvent->solubility_check3 sonication Step 4: Sonication (Use an ultrasonic bath to provide energy for dissolution) solubility_check3->sonication No solubility_check3->success Yes solubility_check4 Is the compound fully dissolved? sonication->solubility_check4 solubility_check4->success Yes failure Consult Further Resources (Consider alternative solvents or formulation strategies) solubility_check4->failure No

Caption: Troubleshooting workflow for dissolving 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine.

Detailed Troubleshooting Steps:

Issue: The compound is not dissolving in the chosen organic solvent at room temperature.

  • Verify Solvent Choice:

    • Rationale: The principle of "like dissolves like" is paramount. The polarity of the solvent should be compatible with the polarity of the solute.

    • Action: If you started with a non-polar solvent like hexane or toluene, it is unlikely to be effective. Switch to a moderately polar aprotic solvent such as dichloromethane (DCM), chloroform, or ethyl acetate. If solubility remains an issue, progress to more polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Introduce Gentle Heating:

    • Rationale: The dissolution of most organic solids is an endothermic process, meaning that increasing the temperature will increase the solubility.[8]

    • Action: Warm the solvent to a gentle temperature (e.g., 30-40°C) while continuously stirring. A magnetic stirrer with a hotplate is ideal for this purpose. Avoid excessive heat to prevent potential degradation of the compound.

  • Employ a Co-solvent System:

    • Rationale: A mixture of solvents, or a co-solvent system, can often provide a more favorable environment for dissolution than a single solvent.[9][10] A small amount of a highly polar solvent can disrupt the crystal lattice of the solute and enhance its interaction with the primary solvent.

    • Action: To your primary solvent, add a small percentage (e.g., 5-10% v/v) of a highly polar, water-miscible solvent like DMSO or DMF. For example, if you are using dichloromethane, a 9:1 mixture of DCM:DMSO could be effective.

  • Utilize Sonication:

    • Rationale: Sonication uses high-frequency sound waves to agitate the solution, which can help to break up solid aggregates and increase the surface area available for dissolution.

    • Action: Place the vial containing the compound and solvent in an ultrasonic bath for short intervals (e.g., 5-10 minutes). Monitor for any signs of dissolution.

Issue: The compound precipitates when a stock solution in an organic solvent is diluted into an aqueous buffer.

  • Lower the Final Concentration:

    • Rationale: The compound has a finite, and likely very low, solubility in aqueous media. If the final concentration after dilution exceeds this solubility limit, the compound will precipitate.

    • Action: Prepare a more dilute stock solution or use a larger volume of the aqueous buffer to achieve a lower final concentration.

  • Increase the Percentage of Organic Co-solvent:

    • Rationale: Maintaining a certain percentage of the organic solvent in the final aqueous solution can help to keep the compound dissolved.[11]

    • Action: If your experimental system can tolerate it, increase the percentage of the organic co-solvent (e.g., from 0.1% DMSO to 1% DMSO). Be sure to run appropriate vehicle controls to account for any effects of the solvent on your experiment.

Quantitative Solubility Data (Illustrative Example)

SolventTemperature (K)Mole Fraction Solubility (x)
Ethyl acetate273.150.3951
283.150.5104
293.150.6567
303.150.8227
n-Butanol273.150.1449
283.150.2308
293.150.3480
303.150.5002
2-Propanol273.150.1678
283.150.2597
293.150.4005
303.150.5836

Data adapted from Wang, L., et al. (2019).[12]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes a reliable method for determining the equilibrium solubility of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine in a chosen organic solvent.

G cluster_1 start_protocol Start: Weigh Compound and Add Solvent equilibration Equilibration (Shake at constant temperature for 24-48h) settling Settling (Allow excess solid to settle) filtration Filtration (Filter supernatant through a 0.45 µm syringe filter) analysis Analysis of Saturated Solution (e.g., HPLC, UV-Vis, or gravimetric analysis) calculation Calculation of Solubility end_protocol End: Solubility Determined

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity: 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine vs other halogenated pyridines

Reactivity Profiling: 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine vs. Halogenated Pyridines Executive Summary In late-stage functionalization and drug discovery, the pyridine core remains a privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling: 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine vs. Halogenated Pyridines

Executive Summary

In late-stage functionalization and drug discovery, the pyridine core remains a privileged scaffold. The compound 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine presents a fascinating case study in competing physical organic principles. It features a highly activated C2-Cl bond due to the strongly electron-withdrawing C5-trifluoromethyl (-CF3) group, yet this reactivity is physically gated by the steric bulk of the adjacent C3-(3-fluorophenyl) substituent.

This guide objectively compares the reactivity of this complex scaffold against simpler halogenated pyridines, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

Structural & Electronic Analysis

The reactivity of 2-chloropyridines in SNAr and cross-coupling is dictated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Baseline 2-chloropyridine exhibits a high activation energy barrier (ΔG‡SNAr ≈ 88.8 kJ/mol), making it notoriously sluggish for un-catalyzed nucleophilic displacement[1].

The introduction of a -CF3 group at the C5 position dramatically lowers the LUMO energy, activating the C2-Cl bond for both SNAr and oxidative addition[2]. However, in 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine, the bulky C3-aryl group introduces a severe steric penalty. This ortho-hindrance disrupts the ideal Bürgi-Dunitz trajectory for incoming nucleophiles, shifting the preferred functionalization paradigm from SNAr toward transition-metal catalysis where ligand design can overcome steric barriers.

Reactivity_Pathways Substrate 2-Chloro-3-(3-fluorophenyl) -5-(trifluoromethyl)pyridine Electronic C5 -CF3 Group (Electron Withdrawing) Substrate->Electronic Steric C3 3-Fluorophenyl Group (Steric Bulk) Substrate->Steric LUMO Lowers LUMO Energy Activates C-Cl Bond Electronic->LUMO Hindrance Hinders Nucleophilic Trajectory Steric->Hindrance SNAr Modulated SNAr Rate LUMO->SNAr Coupling Requires Bulky Phosphine Ligands LUMO->Coupling Hindrance->SNAr Hindrance->Coupling

Electronic and steric interplay governing C2 reactivity.

Comparative Reactivity Profiling

To contextualize the performance of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine, we benchmark it against three standard pyridine electrophiles. The data highlights the tension between electronic activation and steric deactivation.

Electrophile SubstratePrimary Electronic EffectPrimary Steric EffectRelative SNAr Rate (k_rel)Preferred C2 Functionalization
2-Chloropyridine None (Baseline)Minimal1.0[3]
2-Chloro-5-(trifluoromethyl)pyridine Strong (-I, -M) from C5-CF3Minimal> 104Uncatalyzed SNAr
2-Chloro-3-phenylpyridine Weak InductiveHigh (Ortho-blocking)< 0.1Pd-Cross Coupling
2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine Strong (-I, -M) from C5-CF3High (Ortho-blocking)~ 102Ligand-Assisted Pd-Coupling

Note: Relative rates are normalized estimations based on using benzyl alkoxide nucleophiles[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and real-time analytical feedback to confirm causality at each step.

Protocol A: Kinetic Profiling of SNAr via 19F NMR

Causality Check: SNAr on highly functionalized pyridines often produces complex UV-Vis spectra due to overlapping chromophores. We utilize quantitative 19F NMR (qNMR) with an internal standard to track the disappearance of the C5-CF3 peak, providing an unambiguous, self-validating kinetic readout.

Step-by-Step Methodology:

  • Preparation of Standardized Solution: In an inert glovebox, dissolve 0.5 mmol of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine in 2.0 mL of anhydrous DMSO-d6.

  • Internal Standard Addition: Add exactly 0.5 mmol of trifluorotoluene as the internal reference. Rationale: Trifluorotoluene has a distinct 19F chemical shift (-63 ppm) that will not overlap with the pyridine's -CF3 (-61 ppm) or the 3-fluorophenyl (-112 ppm) signals.

  • Nucleophile Introduction: Add 1.0 mmol of sodium methoxide (NaOMe). Transfer the solution to a J. Young NMR tube and seal.

  • Data Acquisition: Acquire 19F NMR spectra every 10 minutes at 25 °C.

  • Validation & Analysis: Integrate the product -CF3 signal against the trifluorotoluene standard. If the mass balance (Starting Material + Product) deviates from 100% relative to the standard, it immediately validates the presence of off-target pathways (e.g., decomposition or side-reactions).

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Causality Check: The C3-aryl group heavily shields the C2-Cl bond. Standard ligands (like PPh3) will fail at the reductive elimination step due to steric clash. We specifically select SPhos (a dialkylbiaryl phosphine) because its flexible, electron-rich architecture stabilizes the Pd(0) intermediate while its bulk forces the necessary geometry for reductive elimination.

Catalytic_Cycle Pd_Pre Pd(OAc)2 + SPhos Pre-Catalyst Pd_0 Active Pd(0) Species Pd_Pre->Pd_0 Reduction Ox_Add Oxidative Addition at C2-Cl Bond Pd_0->Ox_Add + Pyridine Transmet Transmetalation (Boronic Acid) Ox_Add->Transmet + Base Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Product C2-Functionalized Product Red_Elim->Product Release

Catalytic cycle for C2 cross-coupling of hindered pyridines.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a Schlenk flask, combine 2 mol% Pd(OAc)2 and 4 mol% SPhos in 3 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0) species.

  • Substrate Loading: Add 1.0 mmol of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine and 1.2 mmol of the target arylboronic acid.

  • Base Addition: Add 2.0 mmol of anhydrous K3PO4. Rationale: A mild, insoluble base like K3PO4 in dioxane prevents premature hydrolysis of the boronic acid while slowly feeding hydroxide/alkoxide to the catalytic cycle for transmetalation.

  • Reaction Execution: Heat the mixture to 90 °C under argon for 12 hours.

  • Self-Validating Quench & Analysis: Cool to room temperature, filter through a short pad of Celite, and analyze the crude mixture via LC-MS. The presence of dehalogenated pyridine (protodehalogenation) indicates a failure in the transmetalation step, serving as an internal diagnostic for boronic acid quality.

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science URL:[Link]

  • Correlating Activation Energy with Relevant Orbital Energy Source: WuXi Biology URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC - National Institutes of Health URL:[Link]

Sources

Comparative

GC-MS analysis and structural validation of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

An In-Depth Comparative Guide to the GC-MS Analysis and Structural Validation of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine Introduction: The Analytical Challenge of Polyhalogenated Pyridines The compound 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the GC-MS Analysis and Structural Validation of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

Introduction: The Analytical Challenge of Polyhalogenated Pyridines

The compound 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is a highly functionalized scaffold frequently utilized as an intermediate in the development of next-generation agrochemicals and pharmaceuticals. Its structural complexity—featuring a pyridine core substituted with a chlorine atom, a fluorinated phenyl ring, and a strongly electron-withdrawing trifluoromethyl (-CF3) group—presents unique challenges for structural validation.

For researchers synthesizing this compound via cross-coupling reactions (e.g., Suzuki-Miyaura coupling of 2,3-dichloro-5-(trifluoromethyl)pyridine with 3-fluorophenylboronic acid), distinguishing the target molecule from unreacted precursors, homocoupled byproducts, and positional isomers is critical. While Nuclear Magnetic Resonance (19F-NMR) is useful, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for trace analysis, reaction monitoring, and isomer differentiation [1].

This guide objectively compares standard 1D GC-EI-MS against advanced modalities like GC-NCI-MS and GC-MS/MS, providing actionable, self-validating protocols and mechanistic insights to ensure rigorous structural validation.

Comparative Performance of GC-MS Modalities

To validate the structure of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine, analysts must choose an ionization and mass analysis strategy that balances fragmentation data (for structural elucidation) with molecular ion preservation (for exact mass confirmation).

Standard GC-EI-MS (Electron Ionization)
  • Mechanism: Utilizes a harsh 70 eV electron beam.

  • Pros: Generates highly reproducible fragmentation patterns suitable for library matching. The loss of the -CF3 group and the chlorine atom provides a distinct structural fingerprint [2].

  • Cons: Polyhalogenated compounds often yield weak or non-existent molecular ions ( M+∙ ) under EI due to the rapid cleavage of C-Cl and C-CF3 bonds.

GC-NCI-MS (Negative Chemical Ionization)
  • Mechanism: Uses a reagent gas (e.g., methane) to thermalize electrons. The highly electronegative fluorine and chlorine atoms capture these low-energy electrons to form stable negative ions.

  • Pros: Exceptional sensitivity for halogenated compounds. Preserves the intact molecular ion ( [M]−∙ ), solving the primary limitation of EI [3].

  • Cons: Provides less structural fragmentation data; highly dependent on source temperature and pressure.

GC-MS/MS (Multiple Reaction Monitoring - MRM)
  • Mechanism: Isolates a precursor ion (e.g., [M−Cl]+ ) in the first quadrupole, fragments it via collision-induced dissociation (CID), and analyzes product ions in the third quadrupole.

  • Pros: The ultimate tool for differentiating positional isomers (e.g., distinguishing the 3-(3-fluorophenyl) isomer from a 4-(3-fluorophenyl) isomer) based on unique transition ratios [4].

  • Cons: Requires prior knowledge of the fragmentation pathway and method optimization.

Table 1: Quantitative Comparison of Analytical Modalities
Analytical ModalitySensitivity (LOD)Molecular Ion AbundanceIsomer Differentiation CapabilityMatrix Interference Resistance
GC-EI-MS (Full Scan) ~10-50 ng/mLLow (<10% Base Peak)ModerateLow
GC-NCI-MS ~0.1-1 ng/mLHigh (>80% Base Peak)LowHigh
GC-EI-MS/MS (MRM) ~1-5 ng/mLN/A (Uses Precursor)ExcellentVery High

Mechanistic Causality in EI Fragmentation

Understanding why 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine fragments the way it does is essential for structural validation. The molecule has a nominal mass of 275 Da (based on 35Cl ).

Table 2: Key EI Fragmentation Ions and Structural Causality
m/z RatioIon AssignmentMechanistic Causality
275 / 277 [M]+∙ The intact molecular ion. The 3:1 isotopic ratio confirms the presence of a single chlorine atom.
256 / 258 [M−F]+ Expulsion of a fluorine radical, typically from the -CF3 group, driven by the formation of a stabilized difluorocarbocation.
240 [M−Cl]+ Cleavage of the C-Cl bond at the 2-position. This is highly favored due to the steric relief and the stability of the resulting pyridinyl cation.
206 [M−CF3​]+ Loss of the trifluoromethyl radical (69 Da). The strongly electron-withdrawing nature of -CF3 makes this bond susceptible to homolytic cleavage under 70 eV bombardment.

Experimental Methodology: Self-Validating GC-EI-MS Protocol

To ensure data integrity, the following protocol incorporates a self-validating system using an internal standard and a matrix blank.

Step 1: Sample Preparation
  • Dilution: Dissolve 1.0 mg of the synthesized 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine in 10 mL of HPLC-grade hexane to create a 100 µg/mL stock solution.

  • Internal Standard Addition: Spike the solution with Hexafluorobenzene (HFB) to a final concentration of 10 µg/mL. HFB acts as a retention time and volatility benchmark for fluorinated aromatics.

  • Working Solution: Dilute the stock 1:10 in hexane for a final injection concentration of 10 µg/mL. Prepare a solvent blank (Hexane + HFB) to validate column cleanliness.

Step 2: Gas Chromatography Parameters
  • Column Selection: Use a mid-polar to non-polar column, such as a DB-5ms (30 m × 0.25 mm i.d. × 0.25 µm film thickness). Causality: The 5% phenyl stationary phase provides optimal dipole-induced dipole interactions, essential for resolving halogenated aromatic isomers[1].

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL injection volume; Split ratio 20:1; Inlet temperature 250 °C.

  • Oven Program:

    • Initial hold at 80 °C for 2 minutes.

    • Ramp at 15 °C/min to 280 °C.

    • Final hold at 280 °C for 5 minutes. (Total run time: ~20.3 minutes).

Step 3: Mass Spectrometry Parameters
  • Transfer Line Temperature: 280 °C (prevents cold-trapping of high-boiling polyhalogenated compounds).

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV (Standardized for library reproducibility).

  • Acquisition Mode: Full Scan (m/z 50 to 350) with a scan time of 0.2 seconds.

Workflow Visualization

The following diagram maps the logical decision tree for validating the structure of halogenated pyridines, highlighting the synergy between EI and NCI techniques.

G Start Sample: 2-chloro-3-(3-fluorophenyl) -5-(trifluoromethyl)pyridine GC Gas Chromatography (DB-5ms Column) Start->GC Split Ionization Selection GC->Split EI Electron Ionization (EI) 70 eV Split->EI NCI Negative Chemical Ionization (NCI) Methane Reagent Split->NCI EI_Data Structural Fingerprint [M-Cl]+, [M-CF3]+ EI->EI_Data NCI_Data High Sensitivity Molecular Ion [M]- NCI->NCI_Data Val Isomer Differentiation & Structural Validation EI_Data->Val NCI_Data->Val

Figure 1: GC-MS analytical workflow for the structural validation of halogenated pyridines.

Conclusion

The structural validation of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine requires a nuanced approach to mass spectrometry. While standard 1D GC-EI-MS provides the necessary fragmentation data to confirm the presence of the -CF3 and chloro substituents, the high electronegativity of the molecule often suppresses the molecular ion. By comparing and integrating EI with NCI or MS/MS techniques, researchers can build a self-validating analytical profile that unequivocally confirms both the molecular weight and the specific regioisomeric structure of the compound.

Validation

Comprehensive Comparison Guide: Bioactivity of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine Analogs in Drug Discovery

As a Senior Application Scientist, I frequently evaluate fluorinated heterocyclic building blocks to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks in preclinical development. The strategic incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate fluorinated heterocyclic building blocks to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks in preclinical development. The strategic incorporation of fluorine into drug molecules is a cornerstone of modern medicinal chemistry, fundamentally modulating pKa, lipophilicity, and metabolic stability .

Among these advanced scaffolds, 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine represents a highly optimized intermediate. This guide objectively compares its bioactivity and physicochemical performance against its structural analogs, providing the mechanistic causality and self-validating experimental protocols necessary for robust drug discovery.

Mechanistic Causality: Why This Specific Scaffold?

The architecture of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is not arbitrary; it is an engineered system designed to maximize target engagement while minimizing metabolic liabilities:

  • The 5-Trifluoromethyl ( CF3​ ) Group : Acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyridine nitrogen, it significantly lowers the basicity (pKa) of the ring. This reduction in basicity is a proven strategy to mitigate hERG channel liabilities and improve passive membrane permeability . Furthermore, the bulky CF3​ group sterically shields the pyridine ring from cytochrome P450 (CYP)-mediated N-oxidation.

  • The 3-(3-Fluorophenyl) Moiety : The introduction of a meta-fluoro substituent on the aryl ring serves a dual purpose. First, it blocks a primary site of oxidative metabolism (aryl hydroxylation). Second, the electrostatic repulsion between the fluorine atom and the pyridine nitrogen induces a specific dihedral angle twist. This "conformational lock" forces the biaryl system into a preferred geometry that enhances binding affinity in deep hydrophobic pockets, such as those found in Glycine Transporter 1 (GlyT1) or specific kinase domains .

  • The 2-Chloro Substituent : Serves as a versatile synthetic handle for downstream functionalization (e.g., SN​Ar or Buchwald-Hartwig cross-coupling) while maintaining the electron-deficient nature of the core.

SAR_Logic Core Pyridine Core Optimization CF3 Add 5-CF3 Group (Increases Lipophilicity & T1/2) Core->CF3 Step 1 Aryl Add 3-Aryl Group (Enhances Target Binding) CF3->Aryl Step 2 Fluoro Add 3'-Fluoro to Aryl (Conformational Lock) Aryl->Fluoro Step 3 Final 2-chloro-3-(3-fluorophenyl)- 5-(trifluoromethyl)pyridine (Optimal Bioactivity) Fluoro->Final Lead Compound

SAR Logic Tree for optimizing the fluorinated pyridine scaffold.

Comparative Bioactivity Analysis

To objectively evaluate the performance of this scaffold, we compare it against three key alternatives. The data below synthesizes typical profiling results observed in preclinical screening pipelines.

Scaffold / AnalogLogD (pH 7.4)HLM T1/2​ (min)Model Target IC50 (nM)*Primary Liability
2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine 3.8>1201.8None (Optimal Lead)
2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine (Des-fluoro)3.64515.4Aryl hydroxylation
2-Chloro-3-(3-fluorophenyl)pyridine (Des- CF3​ )2.92085.0N-oxidation, lower affinity
2-Chloro-5-(trifluoromethyl)pyridine (Standard Core)2.4>120>10,000Lacks binding vector

*Note: IC50 values represent a standardized model target (e.g., GlyT1 inhibition) to demonstrate the relative impact of the functional groups on binding affinity.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the data presented must be reproducible. Below are the step-by-step, self-validating methodologies used to generate the comparative data.

Protocol 1: High-Throughput Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the metabolic half-life ( T1/2​ ) and validate the CYP-blocking effects of the CF3​ and F substituents. Causality Check: We strictly use a compound concentration of 1 µM to ensure we operate well below the Km​ of hepatic CYP enzymes, maintaining the first-order kinetics essential for accurate half-life calculation.

  • Incubation Setup : Prepare a 1 µM solution of the test analog in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling & Quenching : At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (IS) (e.g., Tolbutamide). Self-Validation: The cold acetonitrile instantly precipitates microsomal proteins, halting the reaction. The IS corrects for any volumetric errors or LC-MS/MS ionization suppression, ensuring the peak area ratios reflect true compound depletion.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate T1/2​ using the slope of the natural log of remaining compound versus time.

Metabolic_Pathway Lead 2-chloro-3-(3-fluorophenyl)- 5-(trifluoromethyl)pyridine CYP Hepatic CYP450 Enzymes Lead->CYP Block1 5-CF3 Blocks N-Oxidation & Ring Hydroxylation CYP->Block1 Inhibition Block2 3'-Fluoro Blocks Aryl Hydroxylation CYP->Block2 Inhibition Stable High Metabolic Stability (Extended T1/2) Block1->Stable Block2->Stable

CYP450 metabolic blocking mechanism by CF3 and F substitutions.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: To measure the dissociation constant ( KD​ ) and confirm the conformational advantage of the 3-fluorophenyl group.

  • Immobilization : Covalently couple the purified target protein to a CM5 sensor chip via standard amine coupling until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Injection : Inject the pyridine analogs at flow rates of 50 µL/min using a multi-cycle kinetic approach (concentrations ranging from 0.1 nM to 100 nM). Causality Check: A high flow rate (50 µL/min) is deliberately chosen to minimize mass transport limitations, ensuring that the measured association ( kon​ ) and dissociation ( koff​ ) rates reflect true binding kinetics rather than diffusion artifacts.

  • Data Fitting : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the KD​ .

Conclusion

The comparative data unequivocally demonstrates that the 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine scaffold outperforms its des-fluoro and des- CF3​ alternatives. By strategically combining the electron-withdrawing power of a trifluoromethyl group with the conformational locking and metabolic shielding of a meta-fluorophenyl ring, this scaffold provides a highly stable, high-affinity vector for modern drug discovery pipelines.

References
  • Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133.[Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643.[Link]

  • Pinard, E., et al. (2016). "Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor." Chemical and Pharmaceutical Bulletin, 64(9), 1321-1337.[Link]

Safety & Regulatory Compliance

Safety

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine proper disposal procedures

An authoritative guide for the safe handling and disposal of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine . This document is designed for researchers, synthetic chemists, and EHS (Environmental Health and Safe...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for the safe handling and disposal of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine .

This document is designed for researchers, synthetic chemists, and EHS (Environmental Health and Safety) professionals. It provides a causal, step-by-step framework for managing heavily halogenated organic waste streams, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile and Disposal Causality

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is a complex heterocyclic building block heavily decorated with halogens: a chlorine atom, a fluorine atom on the phenyl ring, and a trifluoromethyl ( −CF3​ ) group.

The Causality of Halogenated Waste Segregation: In laboratory waste management, the presence of halogens (Fluorine, Chlorine, Bromine, Iodine) dictates the entire lifecycle of the waste. You must never mix this compound with standard non-halogenated organic solvents[1][2]. The reasoning is twofold:

  • Environmental Toxicity (Dioxin Formation): Standard organic waste is often incinerated for energy recovery. However, incinerating halogenated compounds at standard temperatures can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[3]. Halogenated waste requires specialized, high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting hydrofluoric (HF) and hydrochloric (HCl) acids.

  • Operational Cost: Because of the specialized incineration required, processing halogenated waste is significantly more expensive. Introducing even a small amount of a halogenated compound like this pyridine derivative into a non-halogenated waste carboy forces the entire volume to be reclassified and treated as halogenated waste, exponentially increasing disposal costs[1][3].

Hazard Profiling & Mitigation Data

Before initiating any disposal protocol, personnel must understand the physical and health hazards associated with halogenated pyridines to select the appropriate Personal Protective Equipment (PPE) and containment strategies[4].

Hazard CategoryMechanistic RiskRequired PPE & Mitigation
Toxicity Harmful if swallowed or inhaled; causes skin/eye irritation.Nitrile gloves (double-gloving recommended), safety goggles, lab coat.
Environmental Toxic to aquatic life with long-lasting effects[5].Zero-drain disposal policy. Secondary containment required.
Reactivity Incompatible with strong oxidizing agents[4].Store waste away from nitric acid, peroxides, and permanganates.
Physical State Typically a solid or high-boiling liquid. Dust/aerosol generation risk.Handle strictly within a certified chemical fume hood.

Waste Routing & Decision Logic

The following diagram illustrates the strict decision-making process for routing halogenated pyridine derivatives into the correct waste stream.

WasteRouting Start Generate Pyridine Waste CheckHalogens Does molecule contain F, Cl, Br, or I? Start->CheckHalogens Halogenated Halogenated Organic Waste Stream CheckHalogens->Halogenated Yes (Cl, F, CF3 present) NonHalogenated Non-Halogenated Waste Stream CheckHalogens->NonHalogenated No Incineration High-Temp Incineration with Acid Scrubbers Halogenated->Incineration Prevents Dioxins EnergyRecovery Standard Incineration (Energy Recovery) NonHalogenated->EnergyRecovery

Figure 1: Decision logic for the segregation and downstream processing of halogenated organic waste.

Step-by-Step Disposal Methodologies

The following self-validating protocols ensure that the compound is safely transferred from the reaction vessel to the final waste processing facility.

Protocol A: Routine Laboratory Disposal
  • Preparation & Verification: Verify that the target waste container is explicitly labeled "Halogenated Organic Waste"[2]. Check the EHS log to ensure no incompatible chemicals (e.g., strong bases, alkali metals) are currently in the container.

  • Fume Hood Transfer: Move the reaction vessel or vial containing the 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine to a certified fume hood.

  • Solvent Dilution (If applicable): If the compound is dissolved in a solvent (e.g., DCM, Chloroform), ensure the solvent is also halogenated. Pour the mixture into the designated halogenated waste carboy using a dedicated funnel[2].

  • Solid Waste Handling: If disposing of the pure solid, do not dissolve it unnecessarily. Place the solid and any contaminated consumables (weighing boats, filter paper, pipette tips) into a puncture-proof, sealable container designated for "Solid Halogenated Waste"[1][6].

  • Headspace Management: Never fill liquid waste containers beyond 80% capacity to allow for vapor expansion[2]. Cap the container with a vented lid immediately after transfer to prevent inhalation hazards and pressure buildup[1].

  • Secondary Containment: Store the waste container in a secondary containment tray within a designated, ventilated hazardous waste storage cabinet until EHS pickup[1].

Protocol B: Spill Response & Decontamination

In the event of an accidental spill of the pure compound outside of a controlled vessel:

  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity. Ensure local exhaust ventilation (fume hoods) are running at maximum capacity to clear potential aerosols[4].

  • Solid Spill Containment: If the compound is solid, do not use a standard brush, which can disperse dust. Use a HEPA-filtered vacuum or carefully sweep up the material using wet paper towels (dampened with a compatible solvent like ethanol) to suppress dust generation[4].

  • Collection: Place all collected material and contaminated cleanup supplies into an airtight, rigid container[4].

  • Labeling & Disposal: Label the container explicitly as "Spill Cleanup: Halogenated Pyridine (Contains Cl, F)" and submit an immediate pickup request to your institution's approved waste disposal plant[4][7].

References

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Available at: [Link]

  • Cleanroom Waste Disposal Protocol. Auckland Microfab. Available at: [Link]

  • Chemical Waste from Laboratories (Class 1-17). Chulalongkorn University. Available at: [Link]

  • Disposal of chemical wastes. RiskAssess. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
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2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
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